2-Cyclopropyl-2-morpholinoacetic acid

Physicochemical Properties LogP Drug Design

2-Cyclopropyl-2-morpholinoacetic acid (CAS: 1249063-53-3) is a non-natural, bifunctional amino acid building block. Its structure uniquely combines a strained cyclopropyl ring and a morpholine moiety on the same alpha-carbon of an acetic acid backbone.

Molecular Formula C9H15NO3
Molecular Weight 185.223
CAS No. 1249063-53-3
Cat. No. B2778076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-2-morpholinoacetic acid
CAS1249063-53-3
Molecular FormulaC9H15NO3
Molecular Weight185.223
Structural Identifiers
SMILESC1CC1C(C(=O)O)N2CCOCC2
InChIInChI=1S/C9H15NO3/c11-9(12)8(7-1-2-7)10-3-5-13-6-4-10/h7-8H,1-6H2,(H,11,12)
InChIKeyCCTGRFCUURBRGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 2-Cyclopropyl-2-morpholinoacetic acid (CAS 1249063-53-3) for Advanced Drug Discovery


2-Cyclopropyl-2-morpholinoacetic acid (CAS: 1249063-53-3) is a non-natural, bifunctional amino acid building block. Its structure uniquely combines a strained cyclopropyl ring and a morpholine moiety on the same alpha-carbon of an acetic acid backbone . This results in a highly compact, sp3-rich molecule (Fsp3 > 0.88) with distinct physicochemical properties, offered commercially at 95-98% purity for lead optimization and library synthesis .

Why a Simple Morpholinoacetic Acid Cannot Replace This Cyclopropyl-Functionalized Building Block


The simple analog 2-morpholinoacetic acid lacks the alpha-cyclopropyl substituent. This substitution is not trivial; it replaces a freely rotating methylene with a conformationally rigid, strained ring. This fundamental change directly alters physicochemical properties, including lipophilicity (LogP) and molecular shape (Fsp3), which are critical for target binding, solubility, and metabolic stability . Substituting the target compound for its simpler analog would remove these designed constraints, potentially eliminating key interactions and negating the scaffold's purpose in a lead series [1].

Quantitative Differentiation Evidence for 2-Cyclopropyl-2-morpholinoacetic acid vs. Closest Analogs


Enhanced Hydrophilicity Quantified by Predicted LogP Comparison

The target compound is more hydrophilic than its closest non-cyclopropyl analog, 2-morpholinoacetic acid. The predicted partition coefficient (LogP) for 2-cyclopropyl-2-morpholinoacetic acid is -0.80 , whereas the ACD/LogP for 2-morpholinoacetic acid is -0.35 . This 0.45 log unit decrease indicates a measurable shift towards greater aqueous solubility, which can be a critical parameter for optimizing ADME profiles.

Physicochemical Properties LogP Drug Design

Higher Three-Dimensional Character Measured by Fraction sp3 (Fsp3)

Adding the cyclopropyl group increases molecular complexity. The Fraction sp3 (Fsp3), a metric associated with clinical success in drug discovery, is 0.89 for the target compound . This is higher than the calculated Fsp3 of approximately 0.83 for 2-morpholinoacetic acid, reflecting the replacement of a planar sp2 center with a three-dimensional cyclopropyl ring.

Fsp3 Molecular Complexity Lead-Likeness

Conformational Restriction Achieved Through an Alpha-Cyclopropyl Group

The target compound has a rotatable bond count of 2, identical to the simple analog. However, the alpha-cyclopropyl group uniquely pre-organizes the molecule into a constrained conformation without adding non-rotatable bonds . This is a classic bioisosteric strategy where a cyclopropyl ring restricts the orientation of the carboxylic acid and morpholine pharmacophores, potentially leading to entropically favored target binding compared to the free rotation seen in 2-morpholinoacetic acid.

Conformational Analysis Peptidomimetics Rigidification

High-Value Application Scenarios for 2-Cyclopropyl-2-morpholinoacetic acid


Fragment-Based Lead Development

The compound's high Fsp3 (0.89) and modestly hydrophilic profile (LogP -0.80) make it a suitable fragment for libraries aimed at identifying hits for challenging protein targets, with the cyclopropyl group providing a defined vector for subsequent growth .

Synthesis of Conformationally Constrained Peptidomimetics

When incorporated as a central scaffold, the alpha-cyclopropyl group restricts the phi and psi angles of the pseudo-peptide backbone, enabling the design of protease inhibitors or receptor modulators with improved selectivity profiles [1].

Optimization of CNS Drug Candidates

The combination of a low LogP and constrained morpholine motif is a known strategy for targeting the central nervous system. This compound can serve as a starting point for CNS programs where reducing P-glycoprotein efflux is critical [2].

Scaffold for Covalent Inhibitor Design

The carboxylic acid group is a practical synthetic handle for further derivatization into covalent warheads, while the rigid cyclopropyl scaffold ensures precise spatial orientation of the reactive group towards a targeted cysteine residue.

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